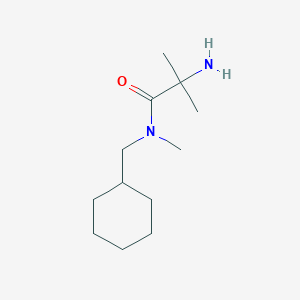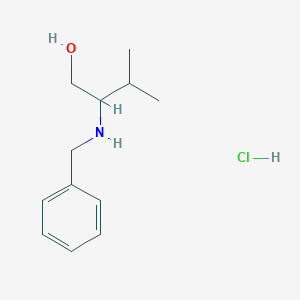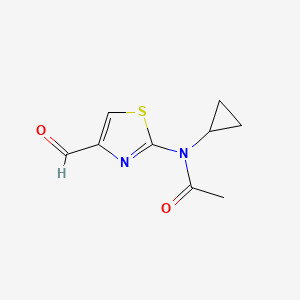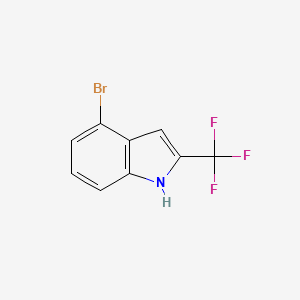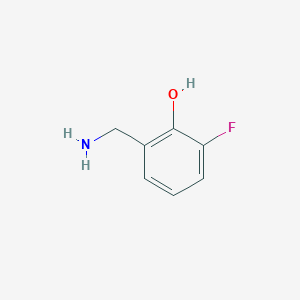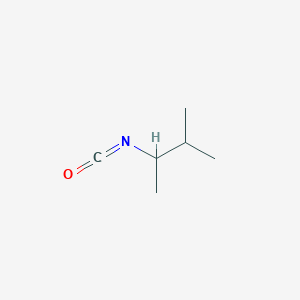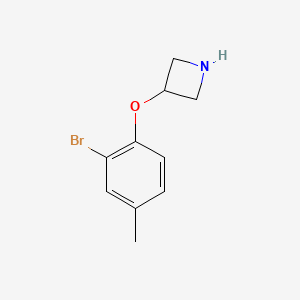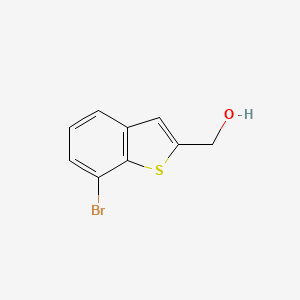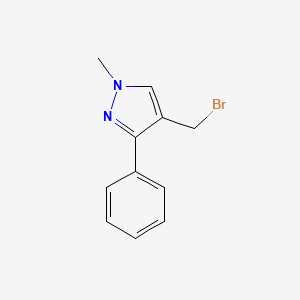
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
The compound “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would be determined by the arrangement of its atoms and the bonds between them. The compound likely has a pyrazole ring attached to a phenyl group and a bromomethyl group .
Chemical Reactions Analysis
The chemical reactions involving “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would depend on the conditions and the reactants present. For example, bromomethyl groups are often involved in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would include its molecular weight, solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Antimicrobial Activity
The compound 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole and its derivatives have been extensively studied for their antimicrobial properties. Farag et al. (2008) synthesized a series of phenylpyrazoles, including derivatives of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, and evaluated them for antifungal and antibacterial activities. They found that these compounds exhibited significant antimicrobial properties, particularly against pathogenic yeast (Candida albicans) and moulds like Aspergillus, indicating their potential as therapeutic antifungal agents (Farag et al., 2008).
Catalytic Applications in Chemical Reactions
Ocansey et al. (2018) explored the use of pyrazole-containing compounds as ligands to stabilize metal complexes, which are then used as pre-catalysts in cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling. This research highlights the potential of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole derivatives in enhancing the efficiency of important chemical synthesis processes (Ocansey et al., 2018).
Fungicidal Activity
Liu et al. (2014) reported the synthesis of novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate by reacting 1-aryl-1H-pyrazol-3-ols with methyl (Z)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate. These compounds showed moderate fungicidal activity against Rhizoctonia solani, demonstrating the potential use of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole derivatives in agriculture for plant protection (Liu et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(bromomethyl)-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJNSAWCLMMJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699203 | |
| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
CAS RN |
499770-86-4 | |
| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



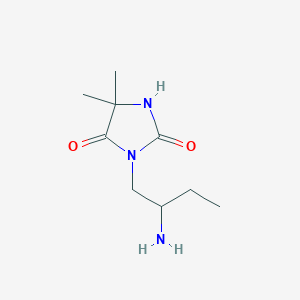
![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

